(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H30BNO5SSi . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of this compound is 417.376 . The exact mass is 417.161285 . The molecular formula is C17H29BFNO5SSi .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . The boiling point is 503.6±60.0 °C at 760 mmHg . The flash point is 258.4±32.9 °C . The LogP value is 4.43 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Structure-Activity Relationships in Medicinal Chemistry
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition : This compound has been studied for its inhibitory effects on tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs), which are significant in cancer and inflammatory diseases. Researchers synthesized a series of compounds including this boronic acid derivative to investigate their selectivity and potency against these targets (Venkatesan et al., 2004).
Antibacterial Agents : Derivatives of this compound have been synthesized for potential use as antibacterial agents. The study focused on stereocontrolled synthesis and explored their in vitro activities against various gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).
Chemical Synthesis and Analysis
Chemical Synthesis of Piperidine Derivatives : The compound has been used in the synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This research highlights its role in large-scale chiral synthesis relevant for various chemical and pharmaceutical applications (Lau et al., 2002).
Crystal Structure and DFT Calculations : Studies have been conducted on derivatives of this compound for crystal structure analysis and density functional theory (DFT) calculations, providing insights into their molecular properties and potential applications in material science (Kumara et al., 2017).
Biochemical and Pharmacological Research
Enzymatic Inhibition in Cancer Treatment : This compound has been used in the synthesis of molecules with potential antiosteoclast activity, which is relevant in the context of cancer treatment and bone diseases (Reddy et al., 2012).
Cytochrome P450 Enzyme Metabolism Studies : Research on derivatives of this compound has contributed to understanding the metabolism of certain antidepressants, highlighting its role in pharmacokinetic studies (Hvenegaard et al., 2012).
properties
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]sulfonylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO5SSi/c1-17(2,3)26(4,5)24-15-10-12-19(13-11-15)25(22,23)16-8-6-14(7-9-16)18(20)21/h6-9,15,20-21H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQBIUBXTAYHNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118050 | |
Record name | Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)sulfonyl)phenyl)boronic acid | |
CAS RN |
1704065-62-2 | |
Record name | Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-[[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-piperidinyl]sulfonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.